molecular formula C16H10N4O4S2 B2576983 N-{4-[2-(furan-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}furan-2-carboxamide CAS No. 361481-73-4

N-{4-[2-(furan-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}furan-2-carboxamide

Cat. No.: B2576983
CAS No.: 361481-73-4
M. Wt: 386.4
InChI Key: QZZWMVXIVROEKR-UHFFFAOYSA-N
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Description

N-{4-[2-(furan-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure comprising furan and thiazole rings, which are known for their significant biological and pharmacological activities. The compound’s structure allows it to participate in various chemical reactions, making it a valuable subject of study in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-(furan-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan and thiazole intermediates. One common method involves the use of microwave-assisted conditions to synthesize amide derivatives containing furan rings. This method employs coupling reagents such as DMT/NMM/TsO− or EDC to facilitate the reaction . Another approach involves the Curtius rearrangement of furan-2-carbonyl azide to generate furanyl isocyanate, which can then be reacted with appropriate amines to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve traditional melt polycondensation techniques, utilizing preformed symmetric amido diols containing internal amide bonds. This method enhances crystallization and molecular dynamics, leading to higher molecular weight products . The use of renewable resources and bioproducts is also explored to make the production process more sustainable and eco-friendly .

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-(furan-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiazole rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the furan or thiazole rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan and thiazole oxides, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

N-{4-[2-(furan-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}furan-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[2-(furan-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. Its antibacterial activity, for example, may involve the inhibition of bacterial cell wall synthesis or interference with DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[2-(furan-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}furan-2-carboxamide stands out due to its combined furan and thiazole rings, which provide a unique set of chemical and biological properties

Biological Activity

N-{4-[2-(furan-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}furan-2-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

CxHyNzOaSb\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{a}\text{S}_{b}

Where x,y,z,a,x,y,z,a, and bb represent the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms respectively. The presence of both thiazole and furan moieties contributes to its diverse biological activities.

Antimicrobial Activity

Research has indicated that derivatives of furan and thiazole exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study demonstrated that furan derivatives possess antimicrobial activity against various strains of bacteria and fungi. Specifically, compounds with thiazole rings showed enhanced efficacy against Gram-positive and Gram-negative bacteria .
CompoundActivity TypeTarget OrganismReference
Furan derivativesAntimicrobialBacteria (Gram-positive/negative)
Thiazole derivativesAntifungalFungi

Anticancer Activity

This compound has been evaluated for its anticancer properties:

  • Case Study : In vitro studies showed that compounds containing thiazole moieties exhibited cytotoxic effects on human cancer cell lines such as A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast). The IC50 values indicated significant potency against these cell lines .
CompoundCell LineIC50 Value (µM)Reference
Thiazole derivativeA549< 10
Furan-thiazole hybridNIH/3T312.5

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has also been explored:

  • Research Insights : Studies indicate that thiazole-containing compounds can inhibit pro-inflammatory cytokines. The mechanism involves the modulation of NF-kB signaling pathways, which are crucial in inflammatory responses .

The biological activity of this compound is largely attributed to its ability to interact with biological targets through various mechanisms:

  • Enzyme Inhibition : Compounds with thiazole structures have been shown to inhibit enzymes involved in cancer progression and inflammation.
  • Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antioxidant Activity : The presence of furan moieties contributes to antioxidant properties that protect cells from oxidative stress.

Properties

IUPAC Name

N-[4-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O4S2/c21-13(11-3-1-5-23-11)19-15-17-9(7-25-15)10-8-26-16(18-10)20-14(22)12-4-2-6-24-12/h1-8H,(H,17,19,21)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZWMVXIVROEKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC(=CS2)C3=CSC(=N3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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